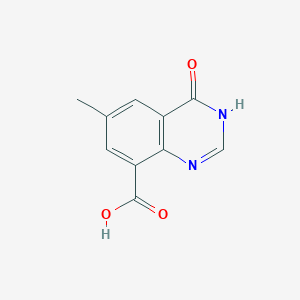

4-Hydroxy-6-methylquinazoline-8-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems. The primary International Union of Pure and Applied Chemistry name is 4-hydroxy-6-methylquinazoline-8-carboxylic acid, which accurately describes the positions and nature of all substituents on the quinazoline ring system. This naming convention begins with the base heterocycle quinazoline, which is itself a bicyclic aromatic system consisting of fused benzene and pyrimidine rings, known systematically as 1,3-diazanaphthalene. The quinazoline numbering system assigns positions starting from the nitrogen atoms in the pyrimidine portion, with position 1 and 3 occupied by nitrogen atoms, creating a systematic framework for identifying substituent locations.

Alternative naming conventions for this compound include several variations that reflect different nomenclature approaches. The Chemical Abstracts Service registry number 1269421-64-8 provides a unique identifier for this specific compound in chemical databases. Some literature sources may refer to this compound using functional group-based naming systems, emphasizing the carboxylic acid functionality as the primary functional group. The methylation pattern at position 6 and hydroxylation at position 4 create distinctive substitution signatures that distinguish this compound from other quinazoline derivatives. Regional naming variations and historical nomenclature systems may also employ alternative descriptors, though the International Union of Pure and Applied Chemistry system remains the accepted standard for scientific communication.

The structural molecular identifier SMILES notation CC1=CC2=C(O)N=CN=C2C(C(=O)O)=C1 provides a computer-readable representation of the molecular structure, enabling precise identification in chemical databases and computational chemistry applications. This notation captures the complete connectivity pattern, including the positions of all heteroatoms and functional groups. The systematic approach to naming ensures consistency across different research contexts and facilitates accurate communication of structural information among researchers worldwide.

Properties

IUPAC Name |

6-methyl-4-oxo-3H-quinazoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPNSFDWUSHPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701206147 | |

| Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269421-64-8 | |

| Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269421-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Ring Formation

The core quinazoline structure is commonly synthesized by condensation of isatin derivatives with ketones or aldehydes under strongly basic conditions. For example:

Step 1: Isatin is reacted with acetone in the presence of a strong base (e.g., sodium hydroxide, potassium hydroxide) in aqueous medium at 25–35 °C, followed by reflux for 5–15 hours. This reaction opens the isatin ring and forms 2-toluquinoline-4-carboxylic acid with yields up to 99%.

Step 2: The 2-toluquinoline-4-carboxylic acid is then subjected to an addition reaction with phenyl aldehyde at 95–105 °C for 1–6 hours to yield 2-vinyl-4-quinoline carboxylic acid derivatives.

Functional Group Transformations

Step 3: The vinyl quinoline carboxylic acid intermediate undergoes dehydration under acidic anhydride conditions (e.g., diacetyl oxide) at 115–125 °C for 2–8 hours to form the corresponding dehydrated compound.

Step 4: Oxidation is performed using strong oxidizers such as potassium permanganate in alkaline medium at 35–45 °C for 2–8 hours. This step converts the vinyl group to carboxylic acid functionalities, producing quinoline-2,4-dicarboxylic acid.

Step 5: Decarboxylation or further cyclization reactions in solvents like m-xylene under reflux conditions yield the final quinoline carboxylic acid derivatives such as Cinchonic Acid, structurally related to the target compound.

Oxidation of Halogenomethylquinolines

An alternative preparation involves oxidation of 2-hydroxy-4-halogenomethylquinoline derivatives with aqueous alkaline hydrogen peroxide at 35–70 °C, followed by acidification to precipitate the hydroxyquinoline-4-carboxylic acid. This method offers high yields (~85%) and purity (~99%) under mild conditions without requiring high pressures or temperatures.

Reaction Conditions and Reagents Summary

Analytical and Characterization Data

Melting Points: The intermediates and final products show distinct melting points, e.g., 2-toluquinoline-4-carboxylic acid (238–240 °C), 2-vinyl-4-quinoline carboxylic acid hydrate (294–295 °C).

NMR Spectroscopy: Proton NMR data confirm aromatic and methyl protons consistent with quinoline ring substitution patterns.

Purity: Final products obtained via oxidation and acidification show purities up to 99% as confirmed by melting point and chromatographic analysis.

Research Findings and Industrial Relevance

The described methods provide efficient, scalable, and cost-effective routes to quinoline and quinazoline carboxylic acid derivatives, suitable for industrial production.

Use of readily available starting materials such as isatin and acetone, combined with mild reaction conditions, enhances feasibility.

Oxidation with alkaline hydrogen peroxide offers a milder alternative to traditional harsh oxidants, improving safety and environmental impact.

The multi-step synthesis allows for structural modifications at various positions, enabling the preparation of derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methylquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products

Oxidation: Products include ketones, aldehydes, and carboxylic acids.

Reduction: Products include alcohols and aldehydes.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

-

Drug Discovery :

- 4-Hydroxy-6-methylquinazoline-8-carboxylic acid has shown potential as a lead compound in drug discovery. Its ability to interact with various biological macromolecules, including proteins and nucleic acids, suggests it may modulate enzymatic activities or influence cellular pathways, making it a candidate for further pharmacological studies.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, positioning them as potential agents in treating infections.

-

Anti-inflammatory Effects :

- Research into similar quinazoline derivatives has suggested anti-inflammatory effects, which could be explored further with this compound.

Chemical Synthesis

4-Hydroxy-6-methylquinazoline-8-carboxylic acid serves as a versatile building block in organic synthesis:

- Synthesis Pathways : Various synthetic routes can be employed to produce this compound, often involving the modification of existing quinazoline structures or the introduction of functional groups that enhance its biological activity .

- Reactivity :

- The presence of functional groups allows for various chemical transformations, making it useful for synthesizing more complex molecules in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methylquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription .

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- CAS : 89581-58-8

- Structure : Pyrimidine ring (two nitrogen atoms) with chlorine, methyl, and carboxylic acid substituents.

- Key Differences :

- The pyrimidine ring lacks the fused benzene ring present in quinazoline, reducing aromaticity and steric bulk.

- Chlorine at position 2 may enhance electrophilicity compared to the hydroxyl group in the target compound.

- Applications : Pyrimidine derivatives are often explored as intermediates in antiviral or anticancer agents. However, specific data on this compound’s bioactivity is unavailable .

4-Hydroxybenzoic Acid

- CAS : 99-96-7

- Structure : Simple aromatic acid with hydroxyl and carboxylic acid groups on a benzene ring.

- Key Differences :

- Lacks nitrogen atoms and the heterocyclic complexity of quinazoline.

- Higher solubility in polar solvents due to fewer hydrophobic substituents.

- Applications : Widely used as a preservative and synthetic precursor in pharmaceuticals. Its simplicity limits targeted biological interactions compared to quinazoline derivatives .

Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido-[2,1-b]quinazoline-3-carboxylate

- Structure : A fused pyrimido-quinazoline system with chlorophenyl, iodo, methyl, and ester groups.

- The ester group may serve as a prodrug moiety, unlike the carboxylic acid in the target compound.

- Research Context : Reported in a 2012 study focusing on synthetic methodologies for complex heterocycles, suggesting utility in drug discovery .

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic Acid

- CAS : 927800-99-5

- Molecular Formula: C₁₁H₈ClNO₃

- Structure: Quinoline backbone (one nitrogen atom) with chloro, hydroxy, methyl, and carboxylic acid groups.

- Key Differences: Quinoline’s single nitrogen atom vs. quinazoline’s two alters electronic distribution and hydrogen-bonding capacity. Chlorine at position 8 may confer distinct reactivity compared to the hydroxyl group in the target compound.

Research Implications and Data Gaps

- Structural Activity Relationships (SAR) : The position and nature of substituents (e.g., -OH vs. -Cl) critically influence bioavailability and target binding. For example, chlorine may enhance stability but reduce solubility.

- Data Limitations : Molecular weight and solubility data for 4-Hydroxy-6-methylquinazoline-8-carboxylic acid are absent, hindering pharmacokinetic predictions .

- Future Directions: Comparative studies on the enzymatic inhibition profiles of quinazoline vs. quinoline derivatives could clarify scaffold-specific advantages.

Biological Activity

4-Hydroxy-6-methylquinazoline-8-carboxylic acid (C10H8N2O3) is a compound belonging to the quinazoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

4-Hydroxy-6-methylquinazoline-8-carboxylic acid has a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of hydroxyl, carboxylic acid, and methyl functional groups enhances its chemical reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H8N2O3 |

| CAS Number | 1269421-64-8 |

| Structural Features | Hydroxyl group, Carboxylic acid group, Methyl group |

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that 4-hydroxy-6-methylquinazoline-8-carboxylic acid demonstrates significant activity against various bacteria and fungi. It may inhibit the growth of pathogens through interference with essential metabolic pathways.

- Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the inhibition of DNA gyrase or topoisomerase, enzymes critical for DNA replication and transcription.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activity of 4-hydroxy-6-methylquinazoline-8-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase.

- Modulation of Signaling Pathways : It may influence various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological significance of 4-hydroxy-6-methylquinazoline-8-carboxylic acid:

- Antimicrobial Activity : A study demonstrated that the compound exhibited selective inhibition against Mycobacterium tuberculosis and other Gram-positive bacteria, indicating its potential as an anti-tuberculosis agent .

- Cancer Research : In vitro assays showed that treatment with this compound led to a significant reduction in cell viability in glioblastoma cell lines, suggesting its potential as a chemotherapeutic agent .

- Inflammation Models : Animal models treated with 4-hydroxy-6-methylquinazoline-8-carboxylic acid displayed reduced levels of pro-inflammatory cytokines, supporting its use in inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of 4-hydroxy-6-methylquinazoline-8-carboxylic acid can be compared with related compounds to highlight its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinazoline | Lacks carboxylic acid group | More basic properties; limited antimicrobial activity |

| 6-Methylquinazoline | Similar core structure but different substituents | Different reactivity; lower anticancer potential |

| 4-Hydroxy-8-methoxyquinoline | Contains methoxy instead of methyl | Potentially different solubility; varied activity |

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-6-methylquinazoline-8-carboxylic acid, and how can reaction conditions be systematically optimized?

A robust synthesis requires careful selection of protecting groups and coupling agents. For example, EDCI/HOBT-mediated coupling in CH₂Cl₂ with amine nucleophiles (e.g., alkylamines) achieves high yields (61–76%) for structurally related quinazoline derivatives . Key parameters include:

- Reaction time : 6–15 hours for coupling, 1–8 hours for deprotection.

- Purification : Gradient elution (hexane/ethyl acetate) via silica column chromatography.

- Critical factors : pH control (saturated NaHCO₃ washes) and moisture-sensitive steps.

Table 1 : Example Reaction Conditions for Analogous Quinazolines

| Step | Reagents/Conditions | Yield Range | Key Analytical Validation |

|---|---|---|---|

| Coupling | EDCI, HOBT, CH₂Cl₂, Et₃N | 58–76% | ¹H NMR, MS |

| Deprotection | TFA in CH₂Cl₂ | 61–76% | TLC monitoring |

Q. How can researchers validate the structural integrity of 4-Hydroxy-6-methylquinazoline-8-carboxylic acid using spectroscopic and chromatographic methods?

- ¹H NMR : Look for characteristic peaks: hydroxy (-OH) at δ 10–12 ppm, methyl groups (δ 2.1–2.5 ppm), and aromatic protons (δ 7–8 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure the compound’s stability in laboratory settings?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture control : Use desiccants and inert atmospheres (N₂/Ar) to avoid hydrolysis of the carboxylic acid group .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into CO₂ and NOₓ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Multi-method validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking to identify false positives .

- Replicate studies : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (HEK293 vs. HeLa) to isolate confounding factors .

- Meta-analysis : Use standardized metrics (e.g., IC₅₀) to compare datasets across publications .

Q. What role do substituent positions (hydroxy, methyl, carboxylic acid) play in modulating the compound’s reactivity and bioactivity?

- Electron-withdrawing effects : The carboxylic acid group at C8 enhances hydrogen-bonding interactions with target proteins (e.g., kinases) .

- Steric hindrance : The methyl group at C6 may restrict rotational freedom, stabilizing specific conformations during ligand-receptor binding .

- Comparative analysis : Analogues lacking the C4 hydroxy group show reduced solubility and bioavailability .

Table 2 : Substituent Effects on Reactivity and Bioactivity

| Substituent | Position | Impact | Example Reference |

|---|---|---|---|

| -OH | C4 | Increases polarity and hydrogen bonding | |

| -CH₃ | C6 | Enhances metabolic stability | |

| -COOH | C8 | Critical for target binding affinity |

Q. What methodological approaches are recommended for assessing the compound’s toxicological profile in preclinical studies?

- In vitro assays : Use hepatic (HepG2) and renal (HEK293) cell lines to screen for cytotoxicity (MTT assay) .

- ADME profiling : Evaluate plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .

- In silico tools : Predict toxicity endpoints (e.g., LD₅₀) using QSAR models validated against PubChem datasets .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced pharmacological properties?

- Density Functional Theory (DFT) : Optimize geometry to identify reactive sites (e.g., nucleophilic carbons) for functionalization .

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like dihydrofolate reductase (DHFR) .

- Validation : Cross-check computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.